
2-propyl-N-3-pyridinylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propyl-N-3-pyridinylpentanamide, also known as CPP-115, is a chemical compound that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
2-propyl-N-3-pyridinylpentanamide works by inhibiting GABA aminotransferase, an enzyme that is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, 2-propyl-N-3-pyridinylpentanamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action makes 2-propyl-N-3-pyridinylpentanamide a potential treatment for various neurological disorders that are characterized by an imbalance between inhibitory and excitatory neurotransmission.
Biochemical and Physiological Effects
Studies have shown that 2-propyl-N-3-pyridinylpentanamide can increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This has been shown to have a number of biochemical and physiological effects, including anxiolytic effects, anticonvulsant effects, and anti-addictive effects. 2-propyl-N-3-pyridinylpentanamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by seizures and other neurological insults.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-propyl-N-3-pyridinylpentanamide for use in scientific research is its high potency and selectivity for GABA aminotransferase. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one limitation of 2-propyl-N-3-pyridinylpentanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Future Directions
There are a number of potential future directions for research on 2-propyl-N-3-pyridinylpentanamide. One area of interest is the potential use of 2-propyl-N-3-pyridinylpentanamide in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another area of interest is the potential use of 2-propyl-N-3-pyridinylpentanamide in the treatment of anxiety disorders, which are characterized by an imbalance between inhibitory and excitatory neurotransmission. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 2-propyl-N-3-pyridinylpentanamide and its potential use in the treatment of neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-propyl-N-3-pyridinylpentanamide involves the reaction of 3-pyridinecarboxylic acid with 2-propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 5-bromo-1-pentanoyl chloride to form the final product, 2-propyl-N-3-pyridinylpentanamide. The synthesis of 2-propyl-N-3-pyridinylpentanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
2-propyl-N-3-pyridinylpentanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that 2-propyl-N-3-pyridinylpentanamide can increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This makes it a potential treatment for epilepsy, addiction, and anxiety, all of which are characterized by an imbalance between inhibitory and excitatory neurotransmission.
properties
IUPAC Name |
2-propyl-N-pyridin-3-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-6-11(7-4-2)13(16)15-12-8-5-9-14-10-12/h5,8-11H,3-4,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBHJHDRRLZLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-N-(3-pyridyl)valeramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

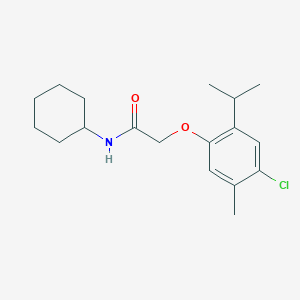
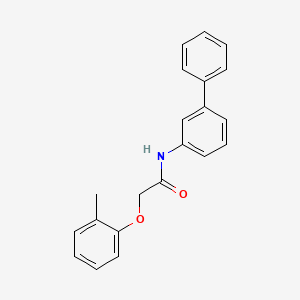
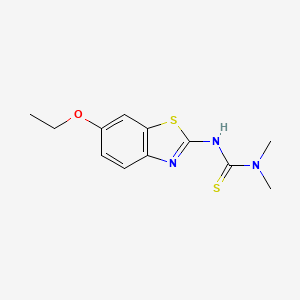
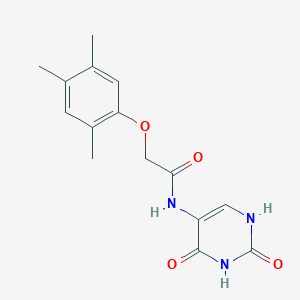

![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)
![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)
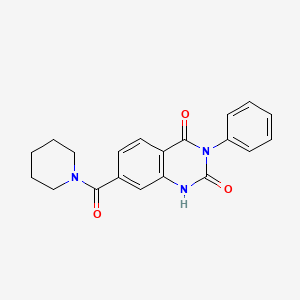
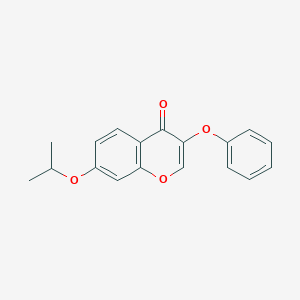
![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)